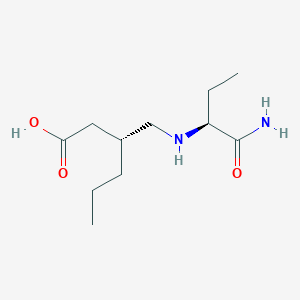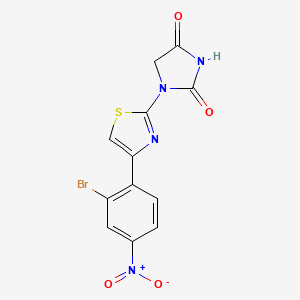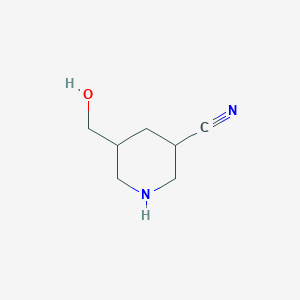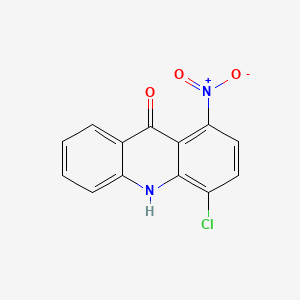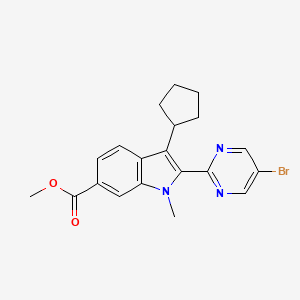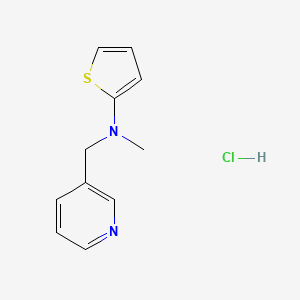
N-Methyl-N-(pyridin-3-ylmethyl)thiophen-2-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-(pyridin-3-ylmethyl)thiophen-2-amine hydrochloride is a chemical compound that belongs to the class of heterocyclic amines It is characterized by the presence of a thiophene ring, a pyridine ring, and a methylated amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(pyridin-3-ylmethyl)thiophen-2-amine hydrochloride typically involves the reaction of thiophen-2-amine with N-methyl-N-(pyridin-3-ylmethyl)amine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as toluene or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step synthesis process. The initial steps may include the preparation of intermediate compounds, followed by their subsequent reaction to form the final product. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-N-(pyridin-3-ylmethyl)thiophen-2-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiophene or pyridine rings are substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiophene or pyridine derivatives.
Applications De Recherche Scientifique
N-Methyl-N-(pyridin-3-ylmethyl)thiophen-2-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of N-Methyl-N-(pyridin-3-ylmethyl)thiophen-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Methyl-N-(pyridin-2-ylmethyl)thiophen-2-amine hydrochloride
- N-Methyl-N-(pyridin-4-ylmethyl)thiophen-2-amine hydrochloride
- N-Methyl-N-(pyridin-3-ylmethyl)glycine dihydrochloride
Uniqueness
N-Methyl-N-(pyridin-3-ylmethyl)thiophen-2-amine hydrochloride is unique due to its specific combination of a thiophene ring and a pyridine ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H13ClN2S |
|---|---|
Poids moléculaire |
240.75 g/mol |
Nom IUPAC |
N-methyl-N-(pyridin-3-ylmethyl)thiophen-2-amine;hydrochloride |
InChI |
InChI=1S/C11H12N2S.ClH/c1-13(11-5-3-7-14-11)9-10-4-2-6-12-8-10;/h2-8H,9H2,1H3;1H |
Clé InChI |
BYCKOIIZTMMECH-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1=CN=CC=C1)C2=CC=CS2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


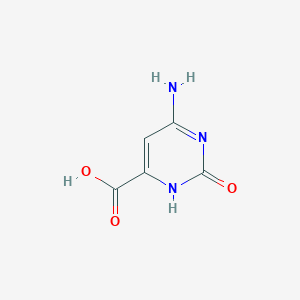
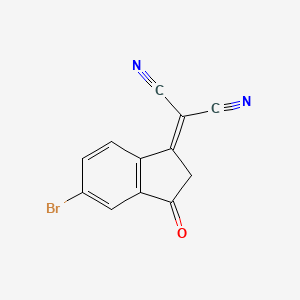
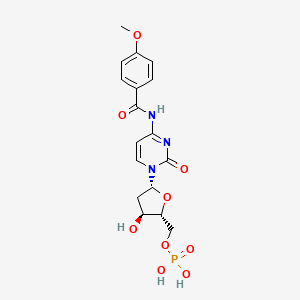
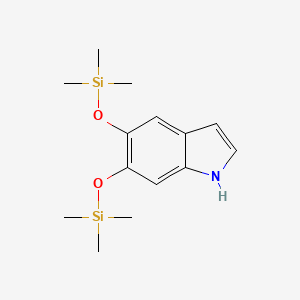
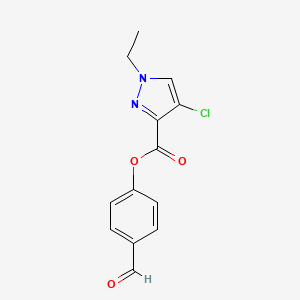
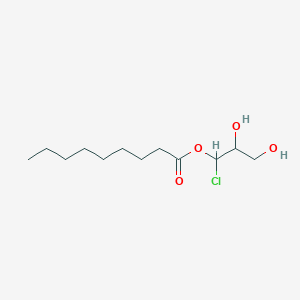
![tert-Butyl 4-hydroxy-1-oxa-8-azaspiro[5.5]undecane-8-carboxylate](/img/structure/B15218543.png)
![N-(2-Chlorophenyl)-2-[(E)-(4-chlorophenyl)diazenyl]-3-oxobutanamide](/img/structure/B15218546.png)
